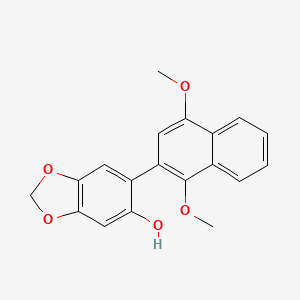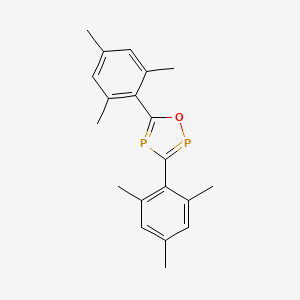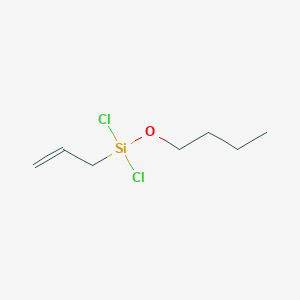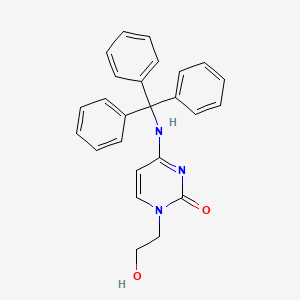![molecular formula C17H18O3S B14262121 ({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene CAS No. 168431-27-4](/img/structure/B14262121.png)
({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene: is an organic compound characterized by its complex structure, which includes a benzenesulfonyl group, a but-3-en-2-yl group, and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene typically involves multiple steps, including the formation of the benzenesulfonyl group and the attachment of the but-3-en-2-yl group to the benzene ring. Common reagents used in these reactions include sulfonyl chlorides, alkenes, and catalysts such as palladium or platinum. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the reduction of the benzenesulfonyl group to a sulfonamide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfonamides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions due to its reactive functional groups.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of ({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The but-3-en-2-yl group may also participate in hydrophobic interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Ethyl acetoacetate: Used in organic synthesis and exhibits keto-enol tautomerism.
Acetylacetone: Another compound with similar reactivity, used in various chemical reactions.
Diketene: A reactive intermediate used in the synthesis of acetoacetic esters.
Uniqueness: ({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene is unique due to its combination of functional groups, which provide a diverse range of reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and interact with various molecular targets makes it a valuable compound in scientific research.
Properties
CAS No. |
168431-27-4 |
|---|---|
Molecular Formula |
C17H18O3S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
[(2S)-4-(benzenesulfonyl)but-3-en-2-yl]oxymethylbenzene |
InChI |
InChI=1S/C17H18O3S/c1-15(20-14-16-8-4-2-5-9-16)12-13-21(18,19)17-10-6-3-7-11-17/h2-13,15H,14H2,1H3/t15-/m0/s1 |
InChI Key |
DUUPSGVKWVOIJG-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](C=CS(=O)(=O)C1=CC=CC=C1)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C=CS(=O)(=O)C1=CC=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


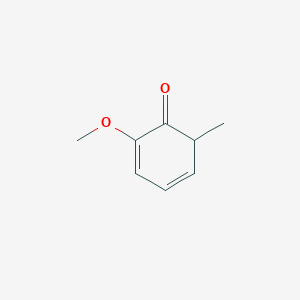
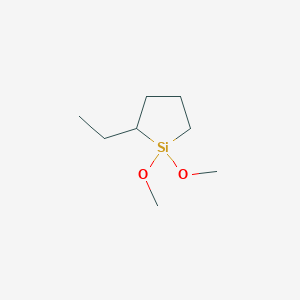
![2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol](/img/structure/B14262055.png)
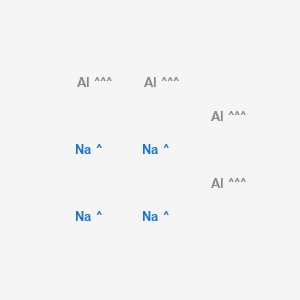
![2-{[(1-Hydroxychrysen-6-YL)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B14262069.png)
![Acetic acid;1-amino-2-[4-[[amino(hydrazinyl)methylidene]amino]phenyl]guanidine](/img/structure/B14262071.png)

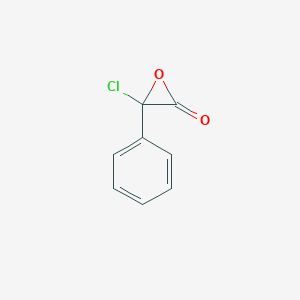
![3H-Thiireno[i]indolizine](/img/structure/B14262081.png)
![Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane](/img/structure/B14262090.png)
